1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride

Catalog No.
S3342385
CAS No.
57196-61-9
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol h...

CAS Number

57196-61-9

Product Name

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H13NO2.ClH/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11;/h2-4,10,12-13H,5-6H2,1H3;1H

InChI Key

NQWCCJZOYHZSNW-UHFFFAOYSA-N

SMILES

C[NH+]1CC(C2=C(C1)C=CC(=C2)O)O.[Cl-]

Canonical SMILES

CN1CC(C2=C(C1)C=CC(=C2)O)O.Cl

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride is a chemical compound with the empirical formula C10H13NO2HCl\text{C}_{10}\text{H}_{13}\text{NO}_2\cdot \text{HCl} and a molecular weight of approximately 215.67 g/mol. It belongs to the isoquinoline alkaloid class, characterized by its isoquinoline structure with specific hydroxyl and methyl substitutions. This compound is notable for its potential applications in various fields, including medicinal chemistry and biological research.

Pharmaceutical Research

Xylometazoline hydrochloride is a well-established pharmaceutical agent commonly used as a nasal decongestant []. However, research is ongoing to explore its potential use in other therapeutic areas. Studies suggest it might have properties including:

  • Antimicrobial activity: Some research indicates xylometazoline hydrochloride might exhibit antimicrobial activity against certain bacteria and fungi. However, more studies are needed to confirm its efficacy and potential clinical applications.
, including:

  • Oxidation: Can be oxidized to form quinones and other oxidized isoquinoline derivatives.
  • Reduction: Fully saturated isoquinoline derivatives can be produced through reduction processes.
  • Substitution: The compound may participate in alkylation or acylation reactions, leading to modified isoquinoline derivatives.

Research indicates that 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride exhibits various biological activities. It has been studied for its potential as an enzyme inhibitor and its ability to bind to specific receptors. Its unique structure may contribute to its pharmacological effects, making it a candidate for further exploration in drug development.

The synthesis of 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride typically involves the reduction of isoquinoline derivatives. A common synthetic route includes:

  • Catalytic Hydrogenation: This method involves the hydrogenation of 2-methyl-4,6-dihydroxyisoquinoline under controlled conditions to yield the desired hydrochloride salt.
  • In industrial settings, large-scale hydrogenation reactors and continuous flow systems are often employed to optimize yield and minimize by-products .

The compound finds applications across various domains:

  • Scientific Research: Used as a reference material for analytical methods development and validation.
  • Biological Studies: Investigated for enzyme inhibition and receptor binding studies.
  • Pharmaceutical Development: Potential lead compound for new drug formulations.
  • Quality Control: Utilized in calibration and quality control of analytical instruments .

Interaction studies have shown that 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride can interact with various biological targets. These interactions may influence its pharmacological profile and therapeutic potential. Specific studies focus on its role as an enzyme inhibitor or as a receptor agonist/antagonist depending on the biological context.

Several compounds share structural similarities with 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride:

Compound NameStructural FeaturesUnique Properties
PhenylephrineContains a phenolic structureUsed primarily as a decongestant and vasopressor
2-MethylisoquinolineIsoquinoline base with methyl groupExhibits different biological activities
TetrahydropalmatineAnother isoquinoline derivativeKnown for its psychoactive properties

Uniqueness

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride is unique due to its specific substitution pattern of hydroxyl and methyl groups on the isoquinoline framework. This configuration likely confers distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

215.0713064 g/mol

Monoisotopic Mass

215.0713064 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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